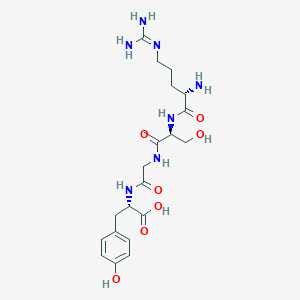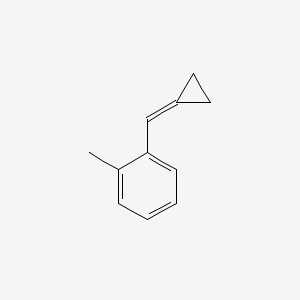
1-(Cyclopropylidenemethyl)-2-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclopropylidenemethyl)-2-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a cyclopropylidenemethyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropylidenemethyl)-2-methylbenzene can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate precursor. For instance, the reaction of a suitable alkene with a diazo compound in the presence of a catalyst can yield the desired cyclopropylidene derivative. The reaction conditions typically include the use of a metal catalyst such as rhodium or copper, and the reaction is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-pressure reactors can also enhance the yield and selectivity of the desired product. Additionally, the purification of the compound may involve techniques such as distillation or chromatography to remove impurities and obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Cyclopropylidenemethyl)-2-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopropylidene group to a cyclopropyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopropylidene ketones or carboxylic acids.
Reduction: Formation of cyclopropyl-substituted benzene derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1-(Cyclopropylidenemethyl)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic hydrocarbons.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Cyclopropylidenemethyl)-2-methylbenzene involves its interaction with various molecular targets. The cyclopropylidene group can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect cellular processes and pathways, making the compound useful in studying biochemical mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylbenzene: Similar structure but lacks the cyclopropylidene group.
Methylbenzene (Toluene): Similar aromatic ring but lacks the cyclopropylidene group.
Cyclopropylmethylbenzene: Similar structure but with a different substitution pattern.
Uniqueness
1-(Cyclopropylidenemethyl)-2-methylbenzene is unique due to the presence of both a cyclopropylidene group and a methyl group on the benzene ring
Propriétés
Numéro CAS |
881013-16-7 |
|---|---|
Formule moléculaire |
C11H12 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
1-(cyclopropylidenemethyl)-2-methylbenzene |
InChI |
InChI=1S/C11H12/c1-9-4-2-3-5-11(9)8-10-6-7-10/h2-5,8H,6-7H2,1H3 |
Clé InChI |
GGGZGZUCYVZOJU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C=C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


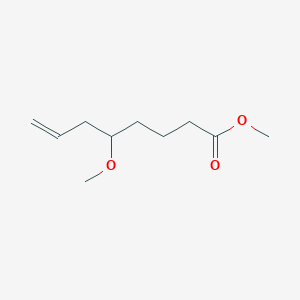
![4,6-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline](/img/structure/B12616808.png)
![1,1,1-Trifluoro-4-[2-(phenylsulfanyl)anilino]pent-3-en-2-one](/img/structure/B12616811.png)
![(2S)-2-[(1R)-1-(2-bromophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B12616819.png)
![3-[(1H-Benzimidazol-2-yl)amino]-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B12616823.png)
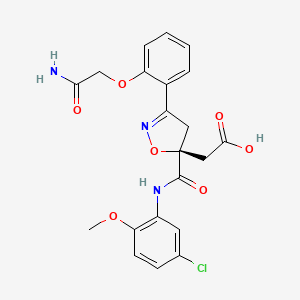

![3'-Nitro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12616855.png)

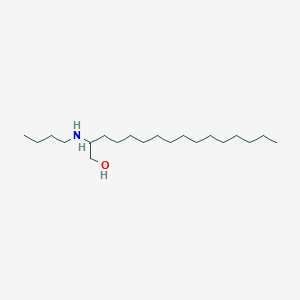
![4,4-dimethyl-14-(2-morpholin-4-ylethyl)-8-pyrrolidin-1-yl-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),15-pentaen-13-one](/img/structure/B12616875.png)
